Subtype-Selective Competitive Inhibition: IP3Rpep6 Discriminates IP3R2/3 from IP3R1 with ~2.3-Fold IC50 Difference
IP3Rpep6 is the only available IP3R inhibitor with quantified, graded subtype selectivity. In carbachol-induced Ca2+ release assays using HEK cells expressing individual human IP3R subtypes, IP3Rpep6 inhibited IP3R2 with IC50 ~3.9 μM, IP3R3 with IC50 ~4.3 μM, and IP3R1 with IC50 ~9.0 μM [1]. This yields an IP3R1/IP3R2 selectivity ratio of ~2.3. By contrast, the widely used small-molecule inhibitor 2-APB exhibits a single IC50 of 42 μM with no reported subtype discrimination . Xestospongin C (IC50 358 nM) has been explicitly shown not to effectively inhibit Ca2+ release via any individual IP3R subtype in controlled comparative experiments [2]. Heparin, the only other inhibitor with reported subtype preference, shows an inverted rank order of IP3R3 > IP3R1 ≥ IP3R2 [2]. The incomplete inhibition of IP3R1 (~⅔ maximal inhibition at ~100 μM IP3Rpep6) further underscores the functional discrimination between subtypes [1].
| Evidence Dimension | IC50 for inhibition of carbachol-induced Ca2+ responses across IP3R subtypes |
|---|---|
| Target Compound Data | IP3R1 = 9.0 μM; IP3R2 = 3.9 μM; IP3R3 = 4.3 μM (IP3R1/IP3R2 ratio ≈ 2.3) |
| Comparator Or Baseline | 2-APB: IC50 = 42 μM (single value, no subtype discrimination reported); Xestospongin C: IC50 = 358 nM (no effective subtype discrimination per Saleem et al. 2014); Heparin: preference IP3R3 > IP3R1 ≥ IP3R2 |
| Quantified Difference | IP3Rpep6 provides ~2.3-fold IP3R2/3 vs. IP3R1 discrimination; 2-APB and Xestospongin C provide 0-fold (no discrimination); Heparin provides inverted rank order |
| Conditions | Carbachol-induced IP3-mediated Ca2+ responses in HEK cells stably expressing individual human IP3R1, IP3R2, or IP3R3 subtypes; peptide loaded by in situ electroporation |
Why This Matters
For researchers dissecting the specific contributions of IP3R2 versus IP3R1 in physiological or pathological processes, no other inhibitor provides this quantified selectivity window.
- [1] Tao S, Hulpiau P, Wagner LE 2nd, Witschas K, Yule DI, Bultynck G, Leybaert L. IP3RPEP6, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels. Acta Physiol (Oxf). 2024;240(3):e14086. doi:10.1111/apha.14086 View Source
- [2] Saleem H, Tovey SC, Molinski TF, Taylor CW. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor. Br J Pharmacol. 2014;171(13):3298-3312. doi:10.1111/bph.12685 View Source
